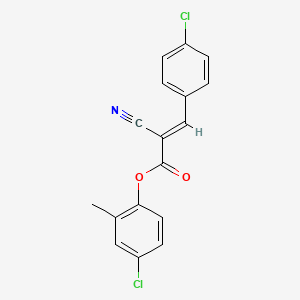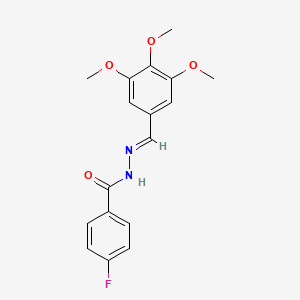
3-(3-羟基-3-甲基丁基)-N-甲基-N-(4-嘧啶基甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzamide derivatives, including those with complex substituents such as 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide, often involves the Bischler-Napieralski reaction. This reaction can cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form various heterocyclic compounds. For example, Browne et al. (1981) detailed the cyclization under Bischler-Napieralski conditions to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the synthetic versatility of related benzamide structures (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of benzamide derivatives. The structure of specific benzamide compounds has been confirmed through this method, highlighting the importance of molecular geometry in understanding the compound's chemical behavior and reactivity. For example, Demir et al. (2015) analyzed the structure of a novel benzamide derivative using X-ray diffraction, providing insights into its crystalline form and molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives are influenced by their functional groups and molecular structure. Studies have explored various chemical modifications to optimize biological properties, such as the methylation of the pyridine moiety to enhance analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystalline forms, are crucial for their practical application and formulation. Yanagi et al. (2000) characterized two polymorphs of a specific benzamide compound, demonstrating different thermal and spectroscopic properties, which are essential for understanding the compound's stability and reactivity (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, potential for hydrogen bonding, and electronic structure, are influenced by their molecular configuration. Studies employing density functional theory (DFT) calculations have provided insights into the electronic properties and chemical reactivity of these compounds. For example, the synthesis and antibacterial activity of some N-(3-hydroxy-2-pyridyl) benzamides were investigated, revealing their potential for microbiological applications (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
科学研究应用
合成方法和化学性质
- 毕氏纳氏反应是有机合成中的一种著名方法,该方法已被应用于 N-(4-芳基-4-羟基丁基)苯甲酰胺,使其环化成 3-芳基亚甲基-4,5-二氢-3H-吡咯。该过程突出了相关苯甲酰胺化合物在合成杂环结构中的效用,该结构在药物开发和材料科学中至关重要 (E. J. Browne 等,1981).
治疗潜力
- N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺是一种结构相似的化合物,已被发现是一种口服活性组蛋白脱乙酰基酶 (HDAC) 抑制剂,显示出作为抗癌药物的潜力。这表明可以探索类似化合物的 HDAC 抑制活性,为开发新的治疗剂提供途径 (Nancy Z. Zhou 等,2008).
抗菌活性
- N-(3-羟基-2-吡啶基)苯甲酰胺的合成和评估已证明对各种细菌具有抗菌活性,表明结构相关的苯甲酰胺可能是有效的抗菌剂。这为开发新的抗生素或防腐剂开辟了道路 (A. Mobinikhaledi 等,2006).
材料科学和化学
- 金属配体,例如涉及羟基苯甲酰胺结构的金属配体,已被用于设计单分子磁体 (SMM) 和单链磁体 (SCM)。这些发现强调了苯甲酰胺衍生物在材料科学中的潜力,特别是在为数据存储或量子计算应用创建新的磁性材料方面 (J. Costes 等,2010).
属性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(pyrimidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,23)9-7-14-5-4-6-15(11-14)17(22)21(3)12-16-8-10-19-13-20-16/h4-6,8,10-11,13,23H,7,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIHNRCWLXLXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)
![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)



![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)
